molecular formula C8H12N2O4 B1205884 1-(2-Hydroxyethoxy)methyl-5-methyluracil CAS No. 68724-11-8

1-(2-Hydroxyethoxy)methyl-5-methyluracil

Cat. No.: B1205884
CAS No.: 68724-11-8
M. Wt: 200.19 g/mol
InChI Key: ATKOZYBRBNGECU-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethoxy)methyl-5-methyluracil, also known as acyclothymidine, is a pyrimidone derivative. This compound is characterized by the presence of a pyrimidine ring with a ketone group. It is a white solid that is soluble in water and organic solvents. The compound has notable antiviral and antitumor activities and is known for its ability to protect nerve cells [2][2].

Biochemical Analysis

Biochemical Properties

1-(2-Hydroxyethoxy)methyl-5-methyluracil plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to stabilize RNA molecules by increasing the intrinsic stacking power and rigidity of the loop containing the modified nucleosides . This stabilization protects RNA from degradation by specific nucleases . Additionally, it interacts with enzymes involved in nucleotide metabolism, influencing the synthesis and degradation of nucleic acids.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in cells can lead to changes in the expression of genes involved in nucleotide synthesis and repair . It also affects cellular metabolism by altering the flux of metabolites through various metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and nucleic acids, altering their activity. For instance, it can inhibit or activate enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides within the cell . Additionally, it can bind to DNA and RNA, affecting their stability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, with changes in gene expression and cellular metabolism observed even after prolonged exposure . The stability and degradation of the compound can vary depending on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including disruptions in nucleotide metabolism and cellular toxicity . Threshold effects have been observed, with specific dosages required to achieve the desired biochemical and cellular effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in nucleotide metabolism, influencing the synthesis and degradation of nucleotides. This compound can affect metabolic flux, leading to changes in the levels of various metabolites within the cell . Its involvement in these pathways highlights its importance in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, influencing its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

1-(2-Hydroxyethoxy)methyl-5-methyluracil can be synthesized through the condensation reaction of methyluracil and ethylene glycol. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product [2][2]. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxyethoxy)methyl-5-methyluracil undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Hydroxyethoxy)methyl-5-methyluracil has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(2-Hydroxyethoxy)methyl-5-methyluracil can be compared with other pyrimidone derivatives, such as:

Properties

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-6-4-10(5-14-3-2-11)8(13)9-7(6)12/h4,11H,2-3,5H2,1H3,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKOZYBRBNGECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218849
Record name N-(2-(Hydroxyethoxy)methyl)-5-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68724-11-8
Record name N-(2-(Hydroxyethoxy)methyl)-5-methyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068724118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(Hydroxyethoxy)methyl)-5-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-[(2-acetoxyethoxy)methyl]thymine (4 g, 16 mmol) in CH3OH (100 mL) was added NaOCH3 in CH3OH (20 mL, 1N). After 2 hours of stirring at room temperature, 1N HCl was added to adjust the pH to 4.0. Methanol and water were removed under vacuum to obtain a solid. The solid was dissolved in CH3OH and crystallized by dropwise addition of CHCl3; it was used in the next reaction without further purification. Yield 76%; Wt. 2.5 g; mp 154°-156° C.; 1H NMR (DMSO-d6) 1.75 (s, CH3 C5 thymine), 3.55-3.75 (A2B2 pattern, O CH2 CH2 O), 5.10 (s, O CH2 N), 7.55 (s, H C6 thymine), 11.3 (s, HN thymine).
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4 g
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20 mL
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